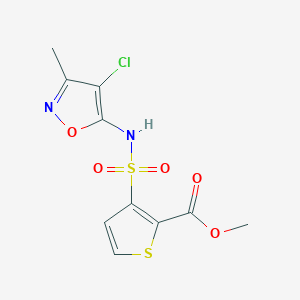

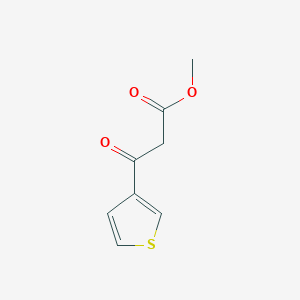

![molecular formula C13H10ClN3 B189857 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 196959-57-6](/img/structure/B189857.png)

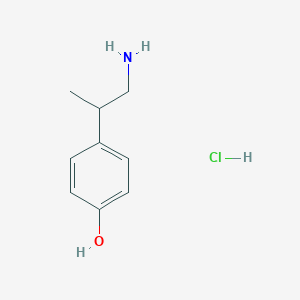

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Overview

Description

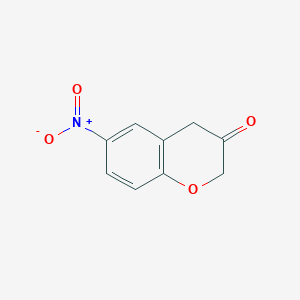

“6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . This class of compounds has attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine”, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine” consists of a fused bicyclic 5,6 heterocycle known as imidazopyridine . This structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis and Structural Diversity

- Alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, including Suzuki–Miyaura cross-coupling, have been developed to create 2-arylated compounds. These methods allow for the creation of amides, anilines, and ureas at the 3-position, expanding the structural diversity of imidazo[1,2-a]pyridines (Bazin et al., 2013).

Microwave-Assisted Synthesis for Fluorescent Probes

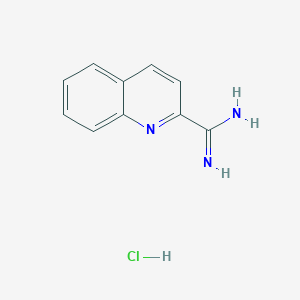

- Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized using uncatalyzed amination under microwave heating. These compounds exhibit potential applications as DNA-specific fluorescent probes (Perin et al., 2011).

Versatile Reactions and Pharmaceutical Applications

- A two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been reported, indicating their usefulness in medicinal chemistry for creating small molecules that adapt to biological targets. This synthesis is suitable for combinatorial libraries, offering diverse molecular structures (Schmid et al., 2006).

Chemotherapeutic Research

- Investigations into the synthesis and mutagenic potency of structural isomers of PhIP (a compound related to imidazo[1,2-a]pyridines) have been carried out, providing insights into their potential use in chemotherapeutic research (Chrisman et al., 2008).

Potential in Cancer Research

- PhIP, another compound related to imidazo[1,2-a]pyridines, has shown significant potency in cell transformation in vitro, indicating its potential relevance in cancer research (Pfau & Marquardt, 2001).

Future Directions

properties

IUPAC Name |

6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHBDSUCOZRAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445446 | |

| Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |

CAS RN |

196959-57-6 | |

| Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

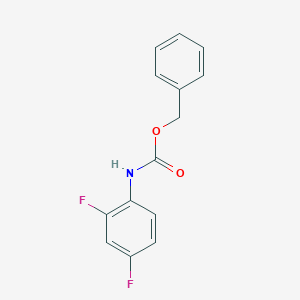

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)